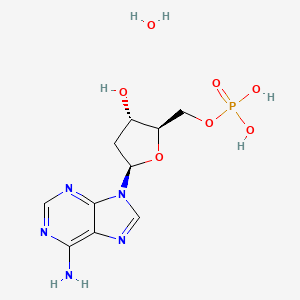

2'-Deoxyadenosine 5'-monophosphate monohydrate

Overview

Description

2’-Deoxyadenosine 5’-monophosphate monohydrate is a nucleotide that serves as a building block for DNA synthesis. It is a deoxyribonucleotide found in DNA and is a derivative of adenosine monophosphate. This compound is crucial for various biological processes, including DNA replication and repair .

Mechanism of Action

Target of Action

2’-Deoxyadenosine 5’-monophosphate monohydrate, also known as 2’-Deoxy-AMP or dAMP, is a deoxyribonucleotide . It is a building block for DNA synthesis . The primary targets of this compound are the enzymes involved in DNA synthesis and repair .

Mode of Action

The compound interacts with its targets by being incorporated into the growing DNA chain during DNA synthesis . It pairs with the complementary base thymine in the DNA strand. The absence of a hydroxyl group at the 2’ position of the sugar moiety in 2’-Deoxyadenosine 5’-monophosphate allows the DNA strand to maintain its stability and structure .

Biochemical Pathways

2’-Deoxyadenosine 5’-monophosphate is involved in the DNA synthesis pathway . It is incorporated into the DNA strand during replication, contributing to the formation of the phosphodiester bond that links the nucleotides in the DNA strand . The compound’s incorporation into the DNA strand can affect the function and integrity of the DNA, influencing processes such as gene expression and DNA repair .

Result of Action

The primary result of the action of 2’-Deoxyadenosine 5’-monophosphate is the formation of DNA strands during DNA synthesis . This contributes to various biological processes, including cell division, gene expression, and DNA repair .

Action Environment

The action of 2’-Deoxyadenosine 5’-monophosphate is influenced by various environmental factors. For instance, the compound is only photolabile under acidic conditions . This means that exposure to light can lead to its degradation, but only if the environment is acidic . Therefore, the pH of the environment can influence the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

2’-Deoxyadenosine 5’-monophosphate monohydrate interacts with various enzymes, proteins, and other biomolecules. It is a substrate of human concentrative nucleoside transporter (CNT) 3 . The compound is also involved in the process of DNA damage and repair .

Cellular Effects

2’-Deoxyadenosine 5’-monophosphate monohydrate affects intestinal cell growth . It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2’-Deoxyadenosine 5’-monophosphate monohydrate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is dephosphorylated to dAdo by CD73 and is efficiently absorbed as dAdo from the intestinal lumen .

Temporal Effects in Laboratory Settings

The effects of 2’-Deoxyadenosine 5’-monophosphate monohydrate change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Metabolic Pathways

2’-Deoxyadenosine 5’-monophosphate monohydrate is involved in the de novo synthesis pathway, where it is formed by losing the extra phosphate groups of AMP, often via hydrolysis, and then reducing the hydroxyl group of the ribose to a hydrogen ion .

Transport and Distribution

The transport and distribution of 2’-Deoxyadenosine 5’-monophosphate monohydrate within cells and tissues involve various transporters or binding proteins. It is a substrate of human concentrative nucleoside transporter (CNT) 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxyadenosine 5’-monophosphate monohydrate can be synthesized through chemical synthesis or enzymatic methods. One common synthetic route involves the phosphorylation of 2’-deoxyadenosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 5’-monophosphate monohydrate often involves the enzymatic hydrolysis of DNA. This method includes extracting DNA from biological sources, followed by enzymatic digestion using nucleases to produce the desired nucleotide . The product is then purified through various chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine 5’-monophosphate monohydrate undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the compound into its oxidized forms, such as 2’-deoxyinosine monophosphate.

Reduction: Reduction reactions can revert oxidized forms back to the original compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of 2’-deoxyadenosine monophosphate, such as 2’-deoxyinosine monophosphate and other substituted nucleotides .

Scientific Research Applications

2’-Deoxyadenosine 5’-monophosphate monohydrate has numerous applications in scientific research:

Chemistry: It is used in the synthesis of oligonucleotides and as a substrate in enzymatic reactions.

Biology: The compound is essential for studying DNA synthesis, replication, and repair mechanisms.

Medicine: It is used in the development of antiviral and anticancer drugs, as well as in diagnostic assays.

Comparison with Similar Compounds

Similar Compounds

- 2’-Deoxyguanosine 5’-monophosphate

- 2’-Deoxycytidine 5’-monophosphate

- 2’-Deoxythymidine 5’-monophosphate

Uniqueness

2’-Deoxyadenosine 5’-monophosphate monohydrate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is specifically recognized by adenosine-specific enzymes and plays a crucial role in adenosine-based interactions during DNA synthesis .

Properties

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2/t5-,6+,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMAPZSBBNPXKS-VWZUFWLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584982 | |

| Record name | 2'-Deoxy-5'-adenylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207127-57-9 | |

| Record name | 2'-Deoxy-5'-adenylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1612574.png)

![4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}SULFONYL)BENZOIC ACID](/img/structure/B1612577.png)